molecular formula C14H18N6 B6448289 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine CAS No. 2548991-76-8

2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine

Cat. No.: B6448289
CAS No.: 2548991-76-8
M. Wt: 270.33 g/mol
InChI Key: WWFJXLAUGNQGEE-UHFFFAOYSA-N
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Description

2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine is a heterocyclic compound that contains both pyrazine and piperazine rings. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the pyrazine ring is known to contribute to various biological activities, making this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine typically involves the nucleophilic substitution reaction of a pyrazine derivative with a piperazine derivative. One common method involves the reaction of 2-methyl-3-chloropyrazine with 4-(6-methylpyridazin-3-yl)piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine
  • 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine
  • 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridazine

Uniqueness

2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine is unique due to the presence of both pyrazine and piperazine rings, which contribute to its diverse biological activities. The combination of these rings in a single molecule enhances its potential as a versatile pharmacophore in drug discovery and development.

Properties

IUPAC Name

2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c1-11-3-4-13(18-17-11)19-7-9-20(10-8-19)14-12(2)15-5-6-16-14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFJXLAUGNQGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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